4-m-Tolylazo-m-toluidine
CAS No.: 3398-09-2
Cat. No.: VC3903258
Molecular Formula: C14H15N3
Molecular Weight: 225.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3398-09-2 |
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Molecular Formula | C14H15N3 |
Molecular Weight | 225.29 g/mol |
IUPAC Name | 3-methyl-4-[(3-methylphenyl)diazenyl]aniline |
Standard InChI | InChI=1S/C14H15N3/c1-10-4-3-5-13(8-10)16-17-14-7-6-12(15)9-11(14)2/h3-9H,15H2,1-2H3 |
Standard InChI Key | IVUQHXKKRQEFBU-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N)C |
Canonical SMILES | CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure
4-m-Tolylazo-m-toluidine consists of two meta-methyl-substituted benzene rings connected by an azo group. The IUPAC name is 3-methyl-4-[(3-methylphenyl)diazenyl]aniline. Key structural features include:
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Azo group: Responsible for vibrant coloration and redox activity.
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Meta-methyl groups: Enhance solubility in organic solvents and influence crystallinity.
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Aromatic amine: Imparts basicity and participation in electrophilic substitution reactions.
Table 1: Structural and Physicochemical Properties
Isomerism and Analogues
The meta-substitution pattern distinguishes 4-m-Tolylazo-m-toluidine from its ortho- and para-isomers. Structural analogues include:
Table 2: Key Structural Analogues
Compound Name | Substitution Pattern | Unique Properties |
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4-((p-Tolyl)azo)-p-toluidinium chloride | Para-substituted | Higher thermal stability |
4-(m-Tolylazo)-o-toluidine | Mixed meta/ortho | Altered dye solubility |
4-((p-Nitrophenyl)azo)-aniline | Nitro-functionalized | Enhanced biological activity |
Synthesis and Industrial Production
Diazotization-Coupling Reaction
The synthesis follows a two-step process:
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Diazotization: Reaction of meta-toluidine with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt.
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Coupling: Reaction of the diazonium salt with a second meta-toluidine molecule under alkaline conditions.
Table 3: Representative Synthesis Conditions
Parameter | Condition | Source |
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Solvent | Nitrobenzene, o-dichlorobenzene | |
Temperature | 0–5°C (diazotization); 20–25°C (coupling) | |
Catalyst | Sodium hydroxide (for deprotonation) | |
Yield | 70–85% (optimized conditions) |
Purification and Crystallization
Post-synthesis, the crude product is purified via:
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Recrystallization: Using methanol/water mixtures.
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Chromatography: Silica gel with ethyl acetate/hexane eluents .
Applications in Industry and Research
Dye and Pigment Manufacturing
4-m-Tolylazo-m-toluidine serves as a precursor for high-performance azo pigments. Its derivatives exhibit:
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Thermal stability: Suitable for automotive coatings.
Biological and Chemical Research
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Mutagenicity studies: Metabolites like N-hydroxy-2-aminoazotoluene exhibit genotoxic effects in Salmonella typhimurium assays .
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Enzyme induction: Activates cytochrome P450 enzymes (CYP1A1/2) in murine models .
Hazard Type | Classification | Regulatory Body |
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Skin Sensitization | R43 | HSIS |
Carcinogenicity | Group 2B (Possible) | IARC |
Acute Oral Toxicity (LD₅₀) | 300 mg/kg (dogs) |
Occupational Exposure Limits
Regulatory and Environmental Considerations
Global Regulatory Status
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Australia: Listed under IMAP assessments with restrictions on industrial use .
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EU: Subject to REACH regulations due to persistent bioaccumulative potential .
Environmental Impact
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